molecular formula C9H9Br2NO2 B322024 2-(2,4-Dibromo-6-methylphenoxy)acetamide

2-(2,4-Dibromo-6-methylphenoxy)acetamide

Cat. No.: B322024
M. Wt: 322.98 g/mol
InChI Key: VPVWIPCHRPGPFN-UHFFFAOYSA-N
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Description

2-(2,4-Dibromo-6-methylphenoxy)acetamide is a brominated phenoxy acetamide derivative with the molecular formula C₁₆H₁₃Br₂ClN₂O₄ and a molecular weight of 492.55 g/mol . The compound features a phenoxy core substituted with two bromine atoms at positions 2 and 4, a methyl group at position 6, and an acetamide moiety linked to a 5-chloro-4-nitro-2-methylphenyl group. Its physicochemical properties include a predicted density of 1.761 g/cm³ and a boiling point of 612.9±55.0 °C, suggesting high thermal stability .

Properties

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

2-(2,4-dibromo-6-methylphenoxy)acetamide

InChI

InChI=1S/C9H9Br2NO2/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13)

InChI Key

VPVWIPCHRPGPFN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)N)Br)Br

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)N)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Phenoxy acetamide derivatives share a common scaffold but differ in substituents, which critically influence their biological and physicochemical properties. Key analogs include:

Compound Name Phenoxy Substituents Acetamide Substituent Molecular Weight (g/mol) Key Features References
2-(2,4-Dibromo-6-methylphenoxy)acetamide 2,4-Dibromo, 6-methyl N-(5-chloro-4-nitro-2-methylphenyl) 492.55 High bromine content, nitro group
WH7 (2-(4-Chloro-2-methylphenoxy)acetamide) 4-Chloro, 2-methyl N-(4-H-1,2,4-triazol-3-yl) ~300 (estimated) Auxin-like activity, herbicidal potential
2-(2-Bromo-4-methylphenoxy)acetamide 2-Bromo, 4-methyl -NH₂ 244.09 Simpler structure, research applications
Compound 533 (2-(2,4-Dichlorophenoxy)acetamide) 2,4-Dichloro N-(4-methylpyridin-2-yl) ~320 (estimated) Synthetic auxin agonist

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound may increase reactivity or toxicity compared to methyl or triazole substituents in analogs.
Auxin-Like Agonists
  • WH7 : Exhibits potent auxin-like activity in Arabidopsis, stimulating root growth and gene expression via auxin pathways. The triazole group may enhance binding to auxin receptors .
  • Compound 533 : A synthetic auxin agonist with structural similarity to 2,4-D (a commercial herbicide), suggesting herbicidal applications .
Anti-Cancer and Anti-Microbial Activity
  • Phenoxy Acetamides (Compounds 38–40): Derivatives with pyrrolidine, piperidine, or morpholine groups show anti-cancer activity against HCT-116, MCF-7, and PC-3 cell lines .
  • Anti-Fungal Acetamides (Compounds 47–50) : Benzo[d]thiazole-sulfonyl derivatives exhibit gram-positive antibacterial and antifungal activity .
  • Target Compound : Bromine’s electronegativity and steric effects might enhance interactions with microbial or cancer cell targets, though empirical data are lacking.

Physicochemical Properties

  • Solubility : The nitro group in the target compound may reduce aqueous solubility relative to analogs like WH7, which has a polar triazole moiety.
  • Stability : Higher molecular weight and bromine content may confer resistance to metabolic degradation.

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